1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole
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Overview
Description
1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole is a complex heterocyclic compound that features a unique combination of pyrrolo[3,4-b]pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole typically involves multi-step organic reactionsCommon synthetic methods include cyclization, ring annulation, and direct C-H arylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: Known for their kinase inhibitory activity.
Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.
Uniqueness
1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-16-9-13(15-10(16)2)20(18,19)17-7-11-5-4-6-14-12(11)8-17/h4-6,9H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZTQWJZOSNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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